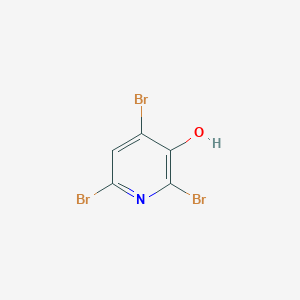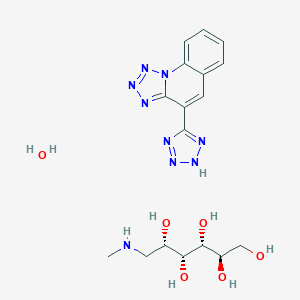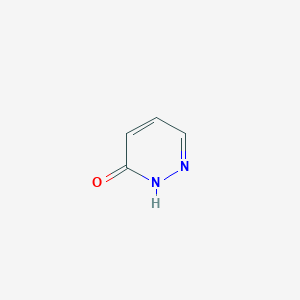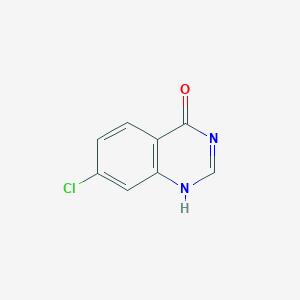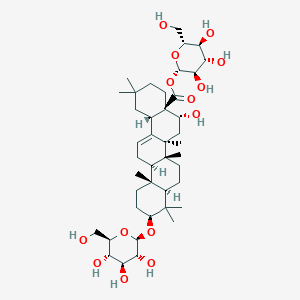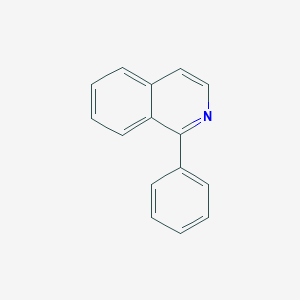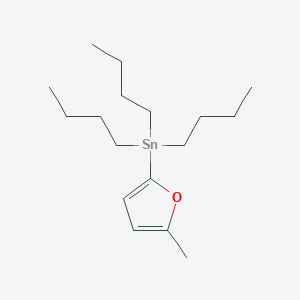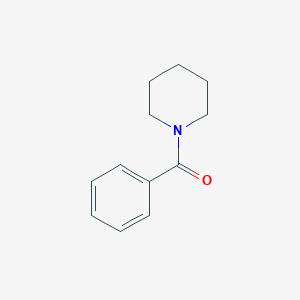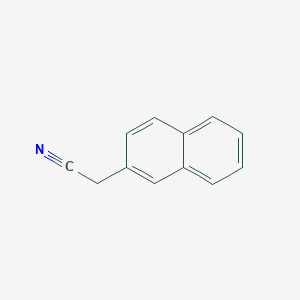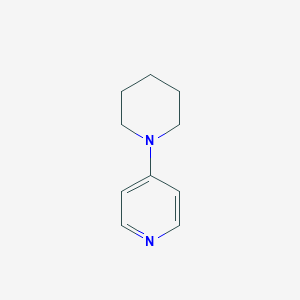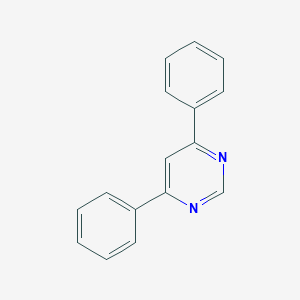
4,6-二苯基嘧啶
描述
4,6-Diphenylpyrimidine is a chemical compound with the linear formula C16H12N2 . It has a molecular weight of 232.28 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 4,6-Diphenylpyrimidine involves various methods. One method involves the reaction of 4,6-dimethylpyrimidine with the acyl chlorides of aromatic carboxylic acids . Another method involves the reaction of fullerene C60 with 2-azido-4,6-diphenylpyrimidine .
Molecular Structure Analysis
The molecular structure of 4,6-Diphenylpyrimidine is represented by the InChI code 1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H .
Chemical Reactions Analysis
4,6-Diphenylpyrimidine has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy . It has also been used in the synthesis of phenanthroimidazole–azine derivatives .
Physical and Chemical Properties Analysis
4,6-Diphenylpyrimidine is a solid substance that should be stored in a dry room at normal temperature .
科学研究应用
帕金森病研究
4,6-二苯基嘧啶衍生物,如氨基甲酸酯取代的 2-氨基-4,6-二苯基嘧啶,因其作为腺苷 A1 和 A2A 受体双重拮抗剂的潜力而受到评估。这些化合物由于其双重亲和力而在帕金森病的治疗中显示出前景,其中一些表现出体内活性,表明具有治疗潜力,尽管需要优化物理化学性质 (Robinson 等人,2016 年)。
抗炎应用
由 5-丁基-6-羟基-2,3-二苯基嘧啶-4(3H)-酮合成的羟基嘧啶衍生物的水溶性形式表现出显着的抗炎活性和低毒性。该化合物被考虑用于开发抗炎凝胶 (Kuvaeva 等人,2022 年)。
抗惊厥特性
一类 4,6-二苯基嘧啶衍生物 N-(4,6-取代二苯基嘧啶-2-基) 氨基甲酸酯被合成,并显示出良好的抗惊厥活性,神经毒性较小,表明其在癫痫治疗中的潜力 (Alam 等人,2010 年)。
阿尔茨海默病治疗
发现一些 4,6-二苯基嘧啶衍生物是单胺氧化酶 (MAO) 和乙酰胆碱酯酶 (AChE) 的有效抑制剂,这在阿尔茨海默病治疗中至关重要。它们在纳摩尔浓度下表现出强抑制作用,并显示出良好的神经保护特性 (Kumar 等人,2018 年)。
荧光性质和金属离子传感
4-芳基-6-苯基嘧啶-2(1H)-酮,包括 4,6-二苯基嘧啶-2(1H)-酮,已被合成并研究其荧光性质。它们证明了对锌离子的有效传感,表明在分析化学中具有潜在应用 (Wu 等人,2008 年)。
合成和作为 EGFRT790M 抑制剂的评估
新型唑-二苯基嘧啶衍生物 (AzDPPY) 被合成并评估为表皮生长因子受体突变体 EGFRT790M 的有效抑制剂。这些抑制剂表现出高活性和选择性,使其成为靶向癌症治疗的潜在候选物 (Song 等人,2016 年)。
作用机制
Target of Action
4,6-Diphenylpyrimidine primarily targets Histone Deacetylases (HDACs) and Monoamine Oxidase (MAO) and Acetylcholinesterase enzymes (AChE) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. MAO and AChE are enzymes that play a crucial role in neurotransmission, and their inhibition can have significant effects on mood and cognition.
Mode of Action
4,6-Diphenylpyrimidine interacts with its targets by inhibiting their activity. It selectively inhibits the activity of Aurora kinase A (AURKA) , a key regulator of mitosis. It also inhibits the activity of HDACs , which can lead to changes in gene expression. Furthermore, it inhibits MAO-A and AChE enzymes , which can affect neurotransmission.
Biochemical Pathways
The inhibition of AURKA by 4,6-Diphenylpyrimidine affects the cell cycle , particularly the transition from G2 to M phase . The inhibition of HDACs can affect numerous biochemical pathways due to the broad impact on gene expression . The inhibition of MAO-A and AChE can affect the metabolism of various neurotransmitters, potentially impacting mood and cognition .
Pharmacokinetics
It is known that the compound has been optimized for better efficacy, physicochemical, and adme properties .
Result of Action
The inhibition of AURKA by 4,6-Diphenylpyrimidine can lead to cell cycle arrest at the G2/M phase and induce caspase-mediated apoptotic cell death . The inhibition of HDACs can lead to changes in gene expression, potentially affecting a wide range of cellular processes . The inhibition of MAO-A and AChE can affect neurotransmission, potentially impacting mood and cognition .
安全和危害
The safety information for 4,6-Diphenylpyrimidine indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
未来方向
生化分析
Biochemical Properties
4,6-Diphenylpyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit Aurora kinase A, an enzyme involved in cell cycle regulation . It also shows interactions with monoamine oxidase and acetylcholinesterase, enzymes that are potential targets for the treatment of Alzheimer’s disease .
Cellular Effects
In cellular assays, 4,6-diphenylpyrimidine derivatives have shown promising antiproliferative activities against different tumor cell lines . They have been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4,6-Diphenylpyrimidine exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit Aurora kinase A activity and reduce phosphorylation of Aurora kinase A at Thr283 in HCT116 human colon cancer cells . This suggests that 4,6-Diphenylpyrimidine may exert its effects through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its derivatives have shown promising results in long-term survival assays, suggesting potential stability and long-term effects on cellular function .
Metabolic Pathways
As a pyrimidine derivative, it may be involved in pyrimidine metabolism, which includes a series of biochemical reactions involving enzymes and cofactors .
属性
IUPAC Name |
4,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRMZQGIDWILAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355817 | |
| Record name | 4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3977-48-8 | |
| Record name | 4,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4,6-diphenylpyrimidine derivatives interact with Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE)?
A1: 4,6-Diphenylpyrimidine derivatives act as dual inhibitors of MAO-A and AChE. [] These compounds bind to the hydrophobic cavities of both enzymes. Molecular dynamics simulations demonstrate the stability of this binding interaction over time. [] By inhibiting MAO-A, these derivatives prevent the breakdown of neurotransmitters like dopamine, potentially offering neuroprotective effects. [] Inhibition of AChE, on the other hand, leads to increased levels of acetylcholine, another crucial neurotransmitter involved in learning and memory. []
Q2: Do 4,6-diphenylpyrimidine derivatives exhibit neuroprotective properties?
A2: Yes, studies show that these derivatives can protect neuronal cells from damage induced by 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2), both of which are implicated in neurodegenerative processes. [] This neuroprotective effect is attributed to their ability to inhibit MAO-A and AChE, as well as their antioxidant and metal-chelating properties. []
Q3: What is the core structure of 4,6-diphenylpyrimidine?
A3: As the name suggests, 4,6-diphenylpyrimidine consists of a pyrimidine ring with two phenyl groups attached at the 4th and 6th positions. This structure serves as a foundation for various modifications, leading to a diverse range of derivatives.
Q4: How can the structure of 4,6-diphenylpyrimidine be modified to create diverse derivatives?
A4: Several modifications are possible, including substitutions on the phenyl rings, introduction of various functional groups at different positions on the pyrimidine core, and alterations to the linker units when connecting the pyrimidine core to other pharmacophores. []
Q5: Do 4,6-diphenylpyrimidine derivatives exhibit any notable catalytic properties?
A5: While not extensively explored as catalysts, their structural features, particularly the presence of nitrogen atoms in the pyrimidine ring, suggest potential for coordination chemistry and catalytic applications. Further research is needed to fully understand their catalytic potential.
Q6: Have computational methods been employed in the study of 4,6-diphenylpyrimidine derivatives?
A6: Yes, molecular docking studies have been employed to predict the binding mode and affinity of these derivatives to target enzymes such as MAO-A and AChE. [] Molecular dynamics simulations have provided insights into the stability of these interactions over time, offering valuable information for further drug design efforts. []
Q7: How do structural modifications to 4,6-diphenylpyrimidine influence its biological activity?
A7: Studies have shown that incorporating propargyl groups into 4,6-diphenylpyrimidine enhances its inhibitory activity against both MAO-A and AChE. [] Furthermore, the position and nature of substituents on the phenyl rings significantly impact the potency and selectivity towards these enzymes. [] For instance, compound VB1, featuring specific substitutions, emerged as a potent dual inhibitor of MAO-A and butyrylcholinesterase (BuChE). [] On the other hand, compound VB8 displayed remarkable potency towards AChE. []
Q8: Have any specific formulation strategies been investigated to improve the stability, solubility, or bioavailability of 4,6-diphenylpyrimidine derivatives?
A8: While the provided research papers do not delve into specific formulation strategies, the development of suitable formulations will be crucial for translating these compounds into viable therapeutic agents. Strategies like nanoparticle encapsulation, inclusion complexes, and prodrug approaches could be explored to enhance their pharmacological properties.
Q9: What in vitro models have been used to evaluate the efficacy of 4,6-diphenylpyrimidine derivatives?
A9: Researchers have employed human neuroblastoma SH-SY5Y cells as an in vitro model to assess the neuroprotective effects of these compounds against induced toxicity. [] These cells serve as a valuable tool to study the molecular mechanisms underlying the observed neuroprotection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
